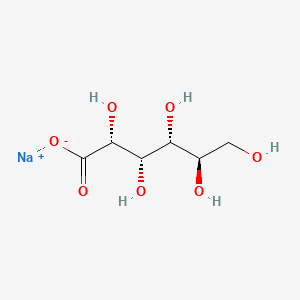
Sodium gluconate
説明
Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula C6H11NaO7. It appears as a white, crystalline powder that is highly soluble in water. Known for its excellent chelating properties, this compound is widely used in various industries, including food, pharmaceuticals, and cleaning products .
準備方法
Synthetic Routes and Reaction Conditions: Sodium gluconate can be synthesized through the fermentation of glucose using specific microorganisms such as Aspergillus niger or Pseudomonas. The fermentation process produces gluconic acid, which is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods:
-
Fermentation Process:
Substrate: Glucose or other sugar sources.
Microorganisms: Aspergillus niger or Pseudomonas.
Reaction: Glucose is fermented to produce gluconic acid.
Neutralization: Gluconic acid is neutralized with sodium hydroxide to form this compound.
Purification: Filtration and chemical treatments to achieve desired purity.
Crystallization: The solution is subjected to crystallization, followed by drying and packaging
-
Chemical Synthesis:
Catalyst: Activated carbon.
Oxidation: Ozone oxidation in a gas-liquid-solid three-phase reactor.
Neutralization: Sodium hydroxide is used to neutralize gluconic acid.
Purification and Crystallization: Similar to the fermentation process
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to gluconic acid.
Reduction: It can be reduced back to glucose under specific conditions.
Substitution: Sodium ions in this compound can be replaced by other cations in substitution reactions
Common Reagents and Conditions:
Oxidation: Oxygen, sodium carbonate, and water at 20°C for 1 hour.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Glucose.
Substitution: Metal gluconates
科学的研究の応用
Sodium gluconate has a wide range of applications in scientific research and industry:
Chemistry: Used as a chelating agent to bind metal ions and prevent unwanted reactions.
Biology: Utilized in buffer solutions for biological experiments.
Medicine: Employed in formulations for iron deficiency treatments and as a stabilizer in pharmaceuticals.
Industry: Used in concrete admixtures to improve fluidity and setting time, as well as in cleaning products to remove mineral deposits
作用機序
Sodium gluconate works primarily as a chelating agent, binding to metal ions such as calcium, iron, and aluminum. This binding prevents the metal ions from participating in unwanted chemical reactions. In medical applications, it helps regulate heart function by binding to excess potassium ions in the bloodstream .
類似化合物との比較
- Calcium gluconate
- Potassium gluconate
- Magnesium gluconate
- Zinc gluconate
Comparison:
- Chelating Properties: Sodium gluconate is known for its strong chelating properties, similar to other gluconates.
- Solubility: this compound is highly soluble in water, making it suitable for aqueous applications.
- Biodegradability: Like other gluconates, this compound is biodegradable and environmentally friendly .
This compound stands out due to its non-toxic nature, high solubility, and excellent chelating properties, making it a versatile compound in various applications.
特性
IUPAC Name |
sodium;2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFZISCCZSDND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-97-9 | |
| Record name | D-Gluconic acid, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium D-gluconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


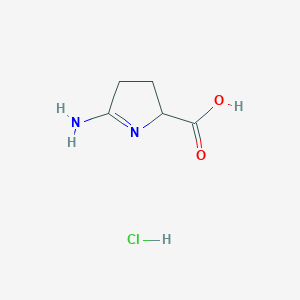
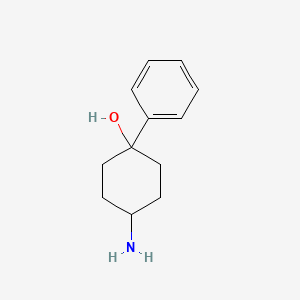
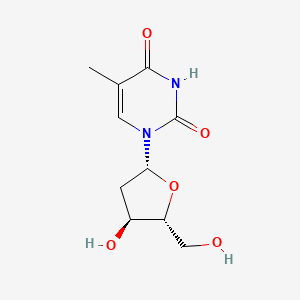
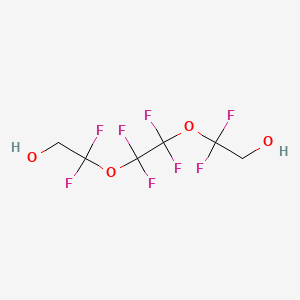

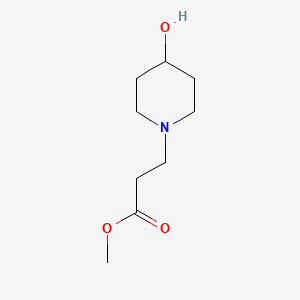
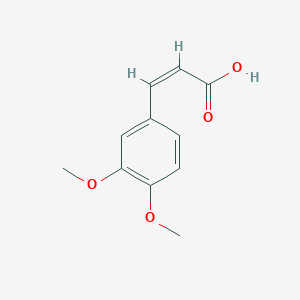
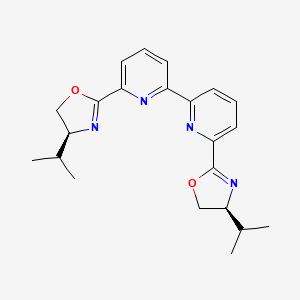
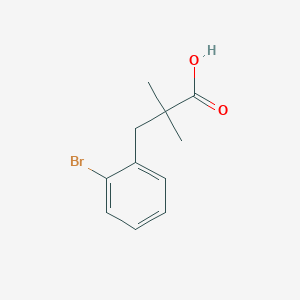


![2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B3419636.png)


